(5E)-1-acetyl-5-(2,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a dimethoxyphenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the dimethoxyphenyl group, and incorporation of the sulfanylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the phenyl ring or the imidazolidinone core.
Scientific Research Applications
(5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include other imidazolidinone derivatives and compounds with similar functional groups, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: This compound is a non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
The uniqueness of (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14N2O4S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
(5E)-1-acetyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O4S/c1-8(17)16-11(13(18)15-14(16)21)7-9-6-10(19-2)4-5-12(9)20-3/h4-7H,1-3H3,(H,15,18,21)/b11-7+ |
InChI Key |
NDDLIXNZUBZNFY-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)N1/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)NC1=S |
Canonical SMILES |
CC(=O)N1C(=CC2=C(C=CC(=C2)OC)OC)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.